molecular formula C8H6BrNO2 B14109859 (4-Bromo-phenyl)-oxo-acetaldehyde oxime

(4-Bromo-phenyl)-oxo-acetaldehyde oxime

Cat. No.: B14109859
M. Wt: 228.04 g/mol
InChI Key: FFJWXANTUQPJJO-UHFFFAOYSA-N
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Description

(4-Bromo-phenyl)-oxo-acetaldehyde oxime is an organic compound that features a bromine atom attached to a phenyl ring, an oxo group, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-phenyl)-oxo-acetaldehyde oxime typically involves the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then isolated and purified.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-phenyl)-oxo-acetaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to form the corresponding amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-phenyl)-oxo-acetaldehyde oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-phenyl)-oxo-acetaldehyde oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom may also play a role in enhancing the compound’s binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Another bromine-substituted phenyl compound with different functional groups.

    4-Bromophenylacetylene: Features a bromine atom and an acetylene group.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromine-substituted phenyl ring and a thiazole moiety.

Uniqueness

(4-Bromo-phenyl)-oxo-acetaldehyde oxime is unique due to the presence of both an oxime and a bromine-substituted phenyl ring

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

1-(4-bromophenyl)-2-hydroxyiminoethanone

InChI

InChI=1S/C8H6BrNO2/c9-7-3-1-6(2-4-7)8(11)5-10-12/h1-5,12H

InChI Key

FFJWXANTUQPJJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C=NO)Br

Origin of Product

United States

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